2-(Chloromethyl)-5-nitropyridine
Overview
Description
2-(Chloromethyl)-5-nitropyridine is an organic compound belonging to the class of pyridines, which are aromatic heterocyclic compounds containing a nitrogen atom in the ring. This compound is characterized by a chloromethyl group at the second position and a nitro group at the fifth position of the pyridine ring. It is used in various chemical syntheses and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-nitropyridine typically involves the chloromethylation of 5-nitropyridine. One common method is the reaction of 5-nitropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aromatic pi-electrons of the pyridine ring to attack the carbonyl, followed by rearomatization to form the chloromethylated product .
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The process typically includes steps such as the preparation of the reaction mixture, chloromethylation under controlled conditions, and purification of the product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Reduction: 2-(Aminomethyl)-5-nitropyridine.
Oxidation: Oxidized derivatives such as nitroso compounds.
Scientific Research Applications
2-(Chloromethyl)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antibacterial, or anticancer activities.
Material Science: The compound is used in the preparation of advanced materials, including polymers and resins, due to its ability to undergo various chemical modifications.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Chemical Synthesis: The compound is a valuable building block in organic synthesis, enabling the construction of complex molecules with diverse functionalities.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-nitropyridine depends on its chemical reactivity and the specific context in which it is used. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, while the nitro group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
2-(Chloromethyl)-5-nitropyridine can be compared with other similar compounds, such as:
2-(Chloromethyl)-4-nitropyridine: Similar structure but with the nitro group at the fourth position, leading to different reactivity and applications.
2-(Bromomethyl)-5-nitropyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and the types of reactions it undergoes.
2-(Chloromethyl)-5-aminopyridine: Similar structure but with an amino group instead of a nitro group, leading to different chemical properties and applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-nitropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXLNXXMMVOIAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301397 | |
Record name | 2-(Chloromethyl)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-15-0 | |
Record name | 2-(Chloromethyl)-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887588-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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